molecular formula C17H17NO3 B021929 Caffeic Acid Phenethyl Amide CAS No. 103188-47-2

Caffeic Acid Phenethyl Amide

Cat. No. B021929
M. Wt: 283.32 g/mol
InChI Key: QOWABIXYAFJMQE-VQHVLOKHSA-N
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Description

CAPA is a derivative of caffeic acid and is known for its various biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, antimicrobial, and cytostatic properties . It is a naturally occurring hydroxycinnamic acid that exhibits vasorelaxant activity by acting on endothelial and vascular smooth muscle cells .


Synthesis Analysis

CAPA is synthesized from caffeic acid (CA) through a process known as base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide (HMPA) .


Molecular Structure Analysis

The structure of CAPA was confirmed by single crystal X-ray diffraction . The chemical structure of CAPA includes free phenolic hydroxyls, the number and position of OH in the catechol group, and the double bond in the carbonic chain .


Chemical Reactions Analysis

CAPA, like other caffeic acid derivatives, has been found to exhibit antioxidant, anti-inflammatory, and anticarcinogenic properties .


Physical And Chemical Properties Analysis

The physicochemical properties of CAPA are closely related to its chemical structure, which includes free phenolic hydroxyls, the number and position of OH in the catechol group, and the double bond in the carbonic chain .

Scientific Research Applications

  • Diabetes Management : CAPA has been shown to improve glucose homeostasis and attenuate the progression of vascular dysfunction in diabetic rats, indicating its potential in managing diabetes-related complications (Ho et al., 2013). Additionally, chronic treatment with CAPA is reported to protect against metabolic consequences in diabetes, increasing coronary flow and reducing heart infarct size (Weng et al., 2012).

  • Antioxidant and Anti-inflammatory Properties : CAPA derivatives, particularly caffeic acid phenethyl ester, are known to inhibit lipoxygenase and exhibit strong antioxidant properties (Sud’ina et al., 1993). These compounds effectively scavenge free radicals and inhibit procarcinogen activating enzyme CYP1A2, potentially benefiting cancer prevention and treatment (Narongchai et al., 2016).

  • Cardiovascular Health : CAPA and its derivatives have shown vasorelaxant activity, lower blood pressure, and potential anti-atherosclerotic effects, indicating their utility in promoting cardiovascular health (Silva & Lopes, 2020).

  • Neuroprotection : CAPA has demonstrated protective effects on nigral dopaminergic neurons by inducing expression of beneficial enzymes and promoting neurogenesis, suggesting its potential in treating neurodegenerative diseases (Kurauchi et al., 2012).

  • Bioavailability Enhancement : The encapsulation of CAPA in hydroxypropyl-β-cyclodextrin significantly improves its bioavailability and stability, enhancing its therapeutic potential (Garrido et al., 2018).

  • Biological Production : Research has focused on developing bacterial platforms for the bio-based production of CAPA and related compounds from renewable carbon sources, which could be a sustainable method for large-scale production (Wang et al., 2017).

  • Inflammatory Diseases Treatment : CAPA and its analogs are potent inhibitors of leukotriene biosynthesis, offering potential treatment strategies for inflammatory diseases like asthma, atherosclerosis, and rheumatoid arthritis (Boudreau et al., 2012).

Safety And Hazards

CAPA has been found to have a favorable pharmacokinetic profile and overall lack of toxicity, making it suitable for clinical studies .

Future Directions

Despite the promising potential of CAPA in various therapeutic applications, there is a shortage of in vivo studies to further explore its potential. Therefore, future research should focus on conducting more in vivo studies and clinical trials .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWABIXYAFJMQE-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030308
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-

CAS RN

103188-47-2
Record name 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
J Yang, GA Marriner, X Wang, PD Bowman… - Bioorganic & medicinal …, 2010 - Elsevier
… A series of catechol ring-fluorinated derivatives of caffeic acid phenethyl amide (CAPA) were synthesized and screened for cytoprotective activity against H 2 O 2 induced oxidative …
Number of citations: 33 www.sciencedirect.com
J Yang, SM Kerwin, PD Bowman… - Biomedical …, 2012 - Wiley Online Library
A validated C 18 reverse‐phase HPLC method with UV detection at 320 nm was developed and used for the stability evaluation of caffeic acid phenethyl amide (CAPA) and caffeic acid …
J Yang, PD Bowman, SM Kerwin… - Biomedical …, 2014 - Wiley Online Library
… A validated LCMS method was developed for the quantitative determination of caffeic acid phenethyl amide (CAPA) and caffeic acid phenethyl ester (CAPE) from rat plasma. Separation …
YJ Ho, AS Lee, WP Chen, WL Chang, YK Tsai… - Cardiovascular …, 2014 - Springer
… In this study, we evaluated the protective effects of a CAPE analog with more structural stability in plasma, caffeic acid phenethyl amide (CAPA), on I/R injury in streptozotocin (STZ)-…
Number of citations: 34 link.springer.com
EMPJ Garrido, AS Cerqueira, D Chavarria, T Silva… - Food chemistry, 2018 - Elsevier
… Efforts to reduce these pharmacokinetic drawbacks resulted in the synthesis of caffeic acid phenethyl amide (CAPA). Cyclodextrins have been proved as promising excipients for the …
Number of citations: 37 www.sciencedirect.com
J Yang - 2012 - repositories.lib.utexas.edu
… We have synthesized a series of CAPE amide derivatives, including Caffeic Acid Phenethyl Amide (CAPA), with the aim of improving CAPE’s stability properties while maintaining the …
Number of citations: 5 repositories.lib.utexas.edu
YJ Ho, WP Chen, TC Chi… - Cardiovascular …, 2013 - cardiab.biomedcentral.com
… In this study, we evaluated the effects of caffeic acid phenethyl amide (CAPA) on glucose homeostasis and vascular function in streptozotocin (STZ)-induced type 1 diabetic rats. …
Number of citations: 25 cardiab.biomedcentral.com
A Rastogi, J Yang, X Wang, J Bynum… - The FASEB …, 2010 - Wiley Online Library
Esters and amides of caffeic acid (CA) such as CAPE and CAPA exhibit significant cytoprotection of a variety of cell types from oxidative stress while CA does not. A role for HIF1α in …
Number of citations: 1 faseb.onlinelibrary.wiley.com
J Wang, M Mahajani, SL Jackson, Y Yang, M Chen… - Metabolic …, 2017 - Elsevier
… phenethyl ester (CAPE), caffeic acid 4-hydroxyphenethyl ester (CAHPE), p-coumaroyl phenylethylamine, p-coumaroyl tyramine, p-coumaroyl dopamine, caffeic acid phenethyl amide (…
Number of citations: 51 www.sciencedirect.com
V Bankova, B Trusheva, M Popova - Comptes rendus de l' …, 2018 - researchgate.net
… and its derivatives (caffeic acid phenethyl amide, CAPE fluorinared derivative) in rat plasma [63, 64]. For the quantitative determination of CAPE and caffeic acid phenethyl amide in rat …
Number of citations: 11 www.researchgate.net

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